1-(4-phenylpiperazin-1-yl)-2-[2-(propane-2-sulfonyl)-1H-1,3-benzodiazol-1-yl]ethan-1-one
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Overview
Description
1-(4-phenylpiperazin-1-yl)-2-[2-(propane-2-sulfonyl)-1H-1,3-benzodiazol-1-yl]ethan-1-one is a complex organic compound that features a piperazine ring, a benzodiazole moiety, and a sulfonyl group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-phenylpiperazin-1-yl)-2-[2-(propane-2-sulfonyl)-1H-1,3-benzodiazol-1-yl]ethan-1-one typically involves multi-step organic reactions. A common approach might include:
Formation of the Piperazine Ring: Starting from aniline derivatives, the piperazine ring can be synthesized through cyclization reactions.
Introduction of the Benzodiazole Moiety: The benzodiazole ring can be introduced via condensation reactions involving ortho-diamines and carboxylic acids.
Sulfonylation: The sulfonyl group can be added using sulfonyl chlorides under basic conditions.
Final Coupling: The final step involves coupling the piperazine and benzodiazole intermediates under suitable conditions, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(4-phenylpiperazin-1-yl)-2-[2-(propane-2-sulfonyl)-1H-1,3-benzodiazol-1-yl]ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide in acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to deoxygenated derivatives.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: As a probe for studying biological systems.
Medicine: Potential therapeutic applications due to its structural similarity to known bioactive compounds.
Industry: Use in the synthesis of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of 1-(4-phenylpiperazin-1-yl)-2-[2-(propane-2-sulfonyl)-1H-1,3-benzodiazol-1-yl]ethan-1-one would depend on its specific biological target. Generally, such compounds might interact with receptors, enzymes, or other proteins, modulating their activity through binding interactions. The exact molecular targets and pathways would require experimental validation.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-phenylpiperazin-1-yl)-2-[2-(methylsulfonyl)-1H-1,3-benzodiazol-1-yl]ethan-1-one
- 1-(4-phenylpiperazin-1-yl)-2-[2-(ethylsulfonyl)-1H-1,3-benzodiazol-1-yl]ethan-1-one
Uniqueness
1-(4-phenylpiperazin-1-yl)-2-[2-(propane-2-sulfonyl)-1H-1,3-benzodiazol-1-yl]ethan-1-one is unique due to its specific combination of functional groups, which can confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
1-(4-phenylpiperazin-1-yl)-2-(2-propan-2-ylsulfonylbenzimidazol-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O3S/c1-17(2)30(28,29)22-23-19-10-6-7-11-20(19)26(22)16-21(27)25-14-12-24(13-15-25)18-8-4-3-5-9-18/h3-11,17H,12-16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDAJGQWSBSEJSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=NC2=CC=CC=C2N1CC(=O)N3CCN(CC3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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